molecular formula C15H21NO9S2 B12430412 [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

Cat. No.: B12430412
M. Wt: 423.5 g/mol
InChI Key: RBAIBQMJGQNYFA-MFIRQCQASA-N
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Description

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a trihydroxy oxane ring, and a sulfanylethylidene amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid typically involves multiple steps The process begins with the preparation of the hydroxyphenyl group, followed by the formation of the trihydroxy oxane ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving the use of catalysts and specific reaction conditions to drive the reactions to completion.

Chemical Reactions Analysis

Types of Reactions

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The trihydroxy oxane ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid: Unique due to its specific combination of functional groups and stereochemistry.

    This compound: Similar in structure but may differ in the position or configuration of functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO9S2

Molecular Weight

423.5 g/mol

IUPAC Name

[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid

InChI

InChI=1S/C15H21NO9S2/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24)/b16-11+/t10-,12-,13+,14-,15+/m1/s1

InChI Key

RBAIBQMJGQNYFA-MFIRQCQASA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\CS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(=NCS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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